molecular formula C15H16FN B1634201 N-(4-Fluorobenzyl)-3,4-dimethylaniline

N-(4-Fluorobenzyl)-3,4-dimethylaniline

Cat. No.: B1634201
M. Wt: 229.29 g/mol
InChI Key: MSSXTOMJXLBWCP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3,4-dimethylaniline is a substituted aniline derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom of a 3,4-dimethylaniline moiety. This compound is structurally characterized by:

  • Electron-donating methyl groups at the 3- and 4-positions of the aniline ring, enhancing electron density.
  • A 4-fluorobenzyl substituent, which introduces moderate electron-withdrawing effects via inductive pull while allowing resonance interactions.

Commercial availability of related fluorobenzyl-aniline derivatives (e.g., N-(2-Fluorobenzyl)-2,3-dimethylaniline) suggests established synthetic routes, likely involving nucleophilic substitution or reductive amination .

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,4-dimethylaniline

InChI

InChI=1S/C15H16FN/c1-11-3-8-15(9-12(11)2)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3

InChI Key

MSSXTOMJXLBWCP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

  • This positional difference may lower melting points and alter solubility .
  • N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Replacing the fluorobenzyl group with a nitrobenzylidene moiety (a Schiff base) enhances electron-withdrawing effects, significantly increasing hyperpolarizability and second-order NLO activity. The nitro group stabilizes charge-transfer transitions, a feature absent in the fluorinated analog .

Electronic Impact :

  • The 4-fluoro substituent in the target compound provides weaker electron withdrawal compared to nitro groups, limiting its NLO performance but improving thermal stability.
  • Methyl groups on the aniline ring enhance electron donation, which may counteract fluorine’s inductive effects, creating a balanced electronic structure for moderate optical applications.

Nonlinear Optical (NLO) Properties

Schiff Base Derivatives :

  • N-(4-Nitrobenzylidene)-3,4-dimethylaniline exhibits strong second-order NLO behavior with a hyperpolarizability (β) value of 12.4 × 10⁻³⁰ esu, attributed to the nitro group’s electron-withdrawing capacity and extended π-conjugation .
  • N-(3-Nitrobenzylidene)-3,4-dimethylaniline shows lower β (8.7 × 10⁻³⁰ esu) due to meta-substitution disrupting conjugation symmetry .
  • N-(2-Nitrobenzylidene)-2,4-dimethylaniline demonstrates third-order NLO activity (γ ≈ 1.5 × 10⁻³³ esu), highlighting the role of substituent position in modulating optical responses .

Fluorinated Analogs :

  • The target compound’s 4-fluorobenzyl group likely results in weaker NLO performance compared to nitro derivatives. However, computational studies suggest that fluorine’s resonance effects could enhance transparency in the visible spectrum, making it suitable for UV-filter applications .

Crystallographic and Physicochemical Properties

  • N-[(E)-4-Fluorobenzylidene]-3,4-dimethylaniline (a Schiff base analog) crystallizes in a monoclinic system with π-π stacking interactions, enhancing thermal stability (melting point >150°C). The fluorine atom contributes to dense molecular packing, increasing crystallinity .
  • In contrast, N-(4-Fluorobenzyl)-3,4-dimethylaniline likely exhibits lower melting points and reduced crystallinity due to the flexible benzyl group disrupting rigid stacking.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Electronic Effects NLO Activity (Order) Melting Point (°C)
This compound 3,4-dimethyl, 4-F-benzyl Moderate electron withdrawal Not reported ~120–140 (predicted)
N-(4-Nitrobenzylidene)-3,4-dimethylaniline 3,4-dimethyl, 4-NO₂-benzylidene Strong electron withdrawal β = 12.4 × 10⁻³⁰ esu (2nd) >150
N-(2-Fluorobenzyl)-2,3-dimethylaniline 2,3-dimethyl, 2-F-benzyl Steric hindrance None reported ~100–120

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